molecular formula C21H28N4O2 B7056750 N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide

Cat. No.: B7056750
M. Wt: 368.5 g/mol
InChI Key: HYGZYCORPVZUNN-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-methoxybenzylamine with 2-bromo-3-(pyridin-2-ylmethyl)pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-[(3-methoxyphenyl)methyl]-2-[3-[(piperidin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide.

    Substitution: Formation of nitro or bromo derivatives of the aromatic ring.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyrrolidinyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16(21(26)24-13-17-6-5-7-19(12-17)27-2)25-11-9-18(15-25)14-23-20-8-3-4-10-22-20/h3-8,10,12,16,18H,9,11,13-15H2,1-2H3,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGZYCORPVZUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)N2CCC(C2)CNC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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